3-(Ethylthio)propanol

Description

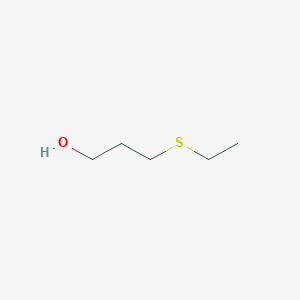

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylsulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-2-7-5-3-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUJXSIEMOWXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171991 | |

| Record name | 3-(Ethylthio)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18721-61-4 | |

| Record name | 3-(Ethylthio)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18721-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Hydroxypropyl ethyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018721614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18721-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Ethylthio)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(ethylthio)propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-HYDROXYPROPYL ETHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV26YUE5ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Ethylthio)propanol (CAS 18721-61-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-(Ethylthio)propanol. This document moves beyond a simple recitation of data points to provide a deeper, more instructive understanding of this versatile thioether alcohol. Our aim is to equip researchers, particularly those in the fields of medicinal chemistry and drug development, with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work. We will explore not just the "what" of its properties, but the "why" behind its reactivity and potential applications, grounding our discussion in the fundamental principles of organic chemistry and providing actionable experimental context.

Molecular Identity and Physicochemical Landscape

This compound, registered under CAS number 18721-61-4, is a bifunctional molecule featuring a primary alcohol and a thioether moiety. This unique combination of functional groups dictates its chemical behavior and potential utility as a building block in organic synthesis.

Chemical Structure and Identifiers

The structural representation of this compound provides immediate insight into its reactivity, highlighting the nucleophilic sulfur atom and the hydroxyl group capable of a range of transformations.

Caption: Chemical structure of this compound.

Key Identifiers:

-

Synonyms: 3-(Ethylthio)-1-propanol, Ethyl 3-hydroxypropyl sulfide[1][2]

-

InChI: InChI=1S/C5H12OS/c1-2-7-5-3-4-6/h6H,2-5H2,1H3[1]

-

SMILES: CCSCCCO[1]

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These data are critical for experimental design, particularly in determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 103-104 °C at 15 torr; 173-175 °C at 760 mmHg | [1][2][4] |

| Density | 0.992 g/cm³ | [1][2] |

| Refractive Index (n²⁰/D) | 1.480 - 1.486 | [4] |

| Flash Point | 75 - 85 °C | [2][4] |

| Solubility | Soluble in alcohol; slightly soluble in water | [4] |

| Vapor Pressure | 0.394 mmHg at 25 °C (estimated) | [2][4] |

| logP (o/w) | 0.927 - 1.122 (estimated) | [4][5] |

Synthesis and Manufacturing

While specific, detailed protocols for the synthesis of this compound are not abundant in readily available literature, a logical and established synthetic route can be inferred from fundamental organic chemistry principles. A common and efficient method for the preparation of such thioethers is the anti-Markovnikov addition of a thiol to an alkene, or the nucleophilic substitution of a suitable leaving group by a thiolate.

A plausible and industrially scalable approach involves the reaction of ethanethiol with allyl alcohol. This can proceed via a radical addition mechanism, often initiated by UV light or a radical initiator, to yield the desired this compound.

Alternatively, a two-step synthesis can be envisioned, starting with 3-chloropropanol. The hydroxyl group can be protected, followed by nucleophilic substitution of the chloride with sodium ethanethiolate. Subsequent deprotection of the alcohol would yield the final product.

A related synthesis for the analogous 3-mercaptopropanol involves the addition of thioacetic acid to allyl alcohol, followed by hydrolysis. This mercaptan could then be alkylated with an ethyl halide to produce this compound.

Reactivity Profile

The reactivity of this compound is governed by its two primary functional groups: the thioether and the primary alcohol. Understanding the interplay and individual reactivity of these groups is key to its application in multi-step synthesis.

Reactions of the Thioether Group

The sulfur atom in the thioether is nucleophilic, making it susceptible to a variety of electrophilic reactions.

-

Oxidation: Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones.[6] This transformation is highly significant in drug metabolism and can be a strategy for modifying the polarity and biological activity of a molecule. The choice of oxidizing agent (e.g., hydrogen peroxide, peroxy acids) and reaction conditions will determine the extent of oxidation.

-

Alkylation: The sulfur atom can act as a nucleophile and react with alkyl halides to form sulfonium salts. These salts are good leaving groups and can be used in various synthetic transformations.

-

Metal Coordination: The lone pairs on the sulfur atom allow for coordination to various metal centers, a property that can be exploited in catalysis or the design of metal-binding pharmacophores.

Reactions of the Primary Alcohol Group

The primary alcohol functionality offers a wide array of synthetic possibilities.

-

Oxidation: Primary alcohols can be oxidized to aldehydes or carboxylic acids, depending on the choice of reagent and reaction conditions.[1][3][7] For example, using a mild oxidizing agent like pyridinium chlorochromate (PCC) will typically yield the corresponding aldehyde, while stronger oxidants like potassium permanganate or chromic acid will lead to the carboxylic acid.

-

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form esters. This is a common reaction for prodrug strategies, where the ester linkage can be cleaved in vivo to release the active parent molecule.

-

Etherification: Deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis), will produce an ether.

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by reaction with tosyl chloride to form a tosylate) and subsequently displaced by a variety of nucleophiles in an Sₙ2 reaction.

Sources

An In-Depth Technical Guide to 3-(Ethylthio)propanol: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of 3-(Ethylthio)propanol, a bifunctional molecule of interest to researchers and professionals in organic synthesis and drug development. We will delve into its core physical and chemical properties, provide validated experimental protocols for its synthesis and analysis, and explore its potential applications, drawing insights from its structural analogues.

Molecular and Physicochemical Profile

This compound, with the CAS number 18721-61-4, is a sulfur-containing primary alcohol.[1][2] Its structure, featuring both a nucleophilic thiol ether and a reactive hydroxyl group, makes it a versatile building block in chemical synthesis.

Structural and Identification Data

| Parameter | Value | Source(s) |

| IUPAC Name | 3-(Ethylsulfanyl)propan-1-ol | [1] |

| CAS Number | 18721-61-4 | [1][2] |

| Molecular Formula | C₅H₁₂OS | [1] |

| Molecular Weight | 120.21 g/mol | [1] |

| SMILES | CCSCCCO | [1] |

| InChI Key | KRUJXSIEMOWXOF-UHFFFAOYSA-N | [1] |

Key Physical Properties

The physical characteristics of this compound are summarized below. It is a liquid at room temperature with a distinct sulfurous odor.

| Property | Value | Source(s) |

| Appearance | Liquid | [3] |

| Odor | Sulfurous, vegetable-like | [3] |

| Boiling Point | 103 °C at 15 torr; 227-228 °C at 760 mmHg | [1][3] |

| Density | 0.992 g/cm³ | [1][3] |

| Refractive Index (n20/D) | 1.4830 | [3] |

| Flash Point | 75 °C | [3] |

| LogP (Octanol/Water) | 1.122 (Calculated) | [4] |

| Water Solubility (log10WS) | -1.06 (Calculated) | [4] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and the propyl chain with distinct methylene protons adjacent to the sulfur, the central methylene, and the methylene attached to the hydroxyl group. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display five distinct signals corresponding to the five non-equivalent carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring heteroatoms (sulfur and oxygen).

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹. The C-O stretching vibration will appear in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z = 120. Fragmentation patterns would likely involve cleavage alpha to the sulfur and oxygen atoms.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction, a variant of the Williamson ether synthesis, using 3-mercapto-1-propanol as the starting material.

Logical Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established reaction of thiols with alkyl halides.[6]

-

Preparation: To a solution of 3-mercapto-1-propanol (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Thiolate Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the thiolate.

-

Alkylation: Cool the reaction mixture back to 0 °C and add an ethylating agent, such as ethyl bromide (1.1 equivalents), dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Potential Transformations

The bifunctional nature of this compound allows for a range of chemical transformations at both the hydroxyl and thioether moieties.

Key Reactions

Caption: Key reactions of this compound.

-

Oxidation of the Thioether: The sulfur atom can be selectively oxidized to a sulfoxide and further to a sulfone using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[7] This transformation is significant as it modulates the polarity and hydrogen bonding capabilities of the molecule.

-

Reactions of the Hydroxyl Group: The primary alcohol can undergo typical alcohol reactions. For instance, Fischer esterification with a carboxylic acid in the presence of an acid catalyst will yield the corresponding ester.[8][9][10] This allows for the attachment of various functional groups to the molecule.

Analytical Methodologies

The purity and concentration of this compound can be determined using standard analytical techniques.

Analytical Workflow

Caption: Analytical workflow for this compound.

-

Gas Chromatography (GC): Due to its volatility, GC is a suitable method for the analysis of this compound. A sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), can provide high sensitivity and selectivity.[11][12][13] Mass spectrometry (MS) can be coupled with GC for definitive identification.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed, particularly for less volatile derivatives. As the molecule lacks a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection.[14][15][16]

Applications in Drug Development and Material Science

While direct applications of this compound in drug development are not extensively documented, the closely related 3-(methylthio)-1-propanol serves as a valuable precedent. It is used as a reactant in the synthesis of advanced polymers for drug delivery systems. Specifically, the thioether group can be oxidized to the more polar sulfoxide and sulfone, which can alter the solubility and release characteristics of drug-polymer conjugates.[17][18][19][20]

It is plausible that this compound could be employed in a similar capacity. The ethyl group, being slightly more lipophilic than a methyl group, could offer a way to fine-tune the physicochemical properties of the resulting polymers, potentially impacting drug loading and release kinetics. The presence of the primary alcohol provides a convenient handle for polymerization or for conjugation to other molecules of interest.

Safety and Handling

This compound is classified as an irritant.[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Measures: Handle in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing vapors.

-

Incompatible Materials: Strong oxidizing agents, acid anhydrides, acid chlorides, and reducing agents.[21]

Conclusion

This compound is a versatile bifunctional molecule with potential applications in organic synthesis, material science, and as an intermediate in the development of novel drug delivery systems. Its synthesis is straightforward, and its two distinct functional groups offer a wide range of possibilities for chemical modification. Further research into its use in the creation of functional polymers for biomedical applications is warranted.

References

- SilcoTek® Corporation. Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. URL: https://www.silcotek.

- Agilent Technologies. Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. URL: https://www.agilent.

- AZoM. Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. Published May 20, 2020. URL: https://www.azom.com/article.aspx?ArticleID=19245

- BOC Sciences. This compound | CAS 18721-61-4. URL: https://www.bocsci.com/product/3-ethylthio-propanol-cas-18721-61-4-279748.html

- Fisher Scientific. SAFETY DATA SHEET. URL: https://www.fishersci.com/sdsitems/24252/S25518A.pdf

- Cheméo. Chemical Properties of 1-Propanol, 3-(ethylthio)- (CAS 18721-61-4). URL: https://www.chemeo.com/cid/73-130-9/1-Propanol-3-ethylthio-.html

- BenchChem. HPLC Analysis of Thiols via Derivatization with 4- (chloromethyl)-6-ethoxy-2H-chromen-2 -one. URL: https://www.benchchem.com/application-note/hplc-analysis-of-thiols-via-derivatization-with-4-chloromethyl-6-ethoxy-2h-chromen-2-one

- Master Organic Chemistry. Thiols And Thioethers. Published July 5, 2015. URL: https://www.masterorganicchemistry.com/2015/07/05/thiols-and-thioethers/

- Etschmann M, et al. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts. Appl Microbiol Biotechnol. 2002.

- Se-Ah-Shin, K. et al. Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Anal. Chem. 2015.

- Taylor & Francis Online.

- Chemistry Stack Exchange. Purification of thiols. Accessed February 6, 2025. URL: https://chemistry.stackexchange.

- Chen W, et al. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Anal Biochem.

- Chem-Impex. 3-(Methylthio)-1-propanol. URL: https://www.chemimpex.com/products/10448

- PubChem. 3-(Ethylthio)-1-butanol. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/23039305

- Guindon Y, et al.

- Chen W, et al. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Anal Biochem.

- ChemicalBook. This compound | 18721-61-4. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6735201.htm

- Google Patents.

- Guidechem. 3-MERCAPTO-1-PROPANOL 19721-22-3 wiki. URL: https://www.guidechem.com/wiki/3-mercapto-1-propanol-19721-22-3.html

- Taylor & Francis. Thioethers – Knowledge and References. URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781003058099-19/thioethers-robert-burke

- NIST. 1-Propanol, 3-(methylthio)-. National Institute of Standards and Technology. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C505102&Mask=200

- PubChem. 3-(Methylthio)-1-propanol. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10448

- ChemicalBook. This compound | 18721-61-4. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6735201.htm

- Sigma-Aldrich. 3-(Methylthio)-1-propanol 98%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/318396

- Google Patents. Process for producing 3-mercapto-1-propanol. WO2011040131A1.

- Chemguide. ESTERIFICATION OF CARBOXYLIC ACIDS. URL: https://www.chemguide.co.

- Oxidation of Dithia Compounds: Comparative Experimental and Theoretical Studies on 1,3-Bis(methylthio)propane. Eur. J. Org. Chem.

- Frontiers. Polymers Blending as Release Modulating Tool in Drug Delivery. Published November 9, 2021. URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.761731/full

- EasyChem. Oxidation of Propanol. URL: https://www.easychem.com.

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. URL: https://www.cpp.

- NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 3-Mercapto-1-Propanol in Chemical Synthesis and Manufacturing. URL: https://www.inno-pharmchem.com/news/the-critical-role-of-3-mercapto-1-propanol-in-chemical-synthesis-and-manufacturing-156325.html

- Hindawi. Synthesis and Appraisal of Natural Drug-Polymer-Based Matrices Relevant to the Application of Drug-Eluting Coronary Stent Coatings. Published November 17, 2020. URL: https://www.hindawi.com/journals/jchem/2020/8861968/

- ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management.

- MDPI. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. URL: https://www.mdpi.com/2073-4360/15/9/2202

- Englert C, et al.

- Sigma-Aldrich. 3-Mercapto-1-propanol 95%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/405736

- Chemical Bull Pvt. Ltd. 3-methylthio Propanol | 505-10-2. URL: https://www.chemicalbull.com/3-methylthio-propanol

Sources

- 1. ingenieria-analitica.com [ingenieria-analitica.com]

- 2. Ethyl 3-(methylthio)propionate | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 18721-61-4 [amp.chemicalbook.com]

- 4. 1-Propanol, 3-(ethylthio)- (CAS 18721-61-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3-(Methylthio)-1-propanol | C4H10OS | CID 10448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. d-nb.info [d-nb.info]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. athabascau.ca [athabascau.ca]

- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 11. silcotek.com [silcotek.com]

- 12. agilent.com [agilent.com]

- 13. azom.com [azom.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. frontiersin.org [frontiersin.org]

- 18. Synthesis and Appraisal of Natural Drug-Polymer-Based Matrices Relevant to the Application of Drug-Eluting Coronary Stent Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Pharmapolymers in the 21st century: Synthetic polymers in drug delivery applications | Semantic Scholar [semanticscholar.org]

- 21. pubs.acs.org [pubs.acs.org]

3-(Ethylthio)propanol molecular structure and formula

An In-depth Technical Guide to 3-(Ethylthio)propanol: Molecular Structure, Properties, and Analysis

Introduction

This compound, also known by its IUPAC name 3-ethylsulfanylpropan-1-ol, is a bifunctional organic molecule containing both a primary alcohol and a thioether (sulfide) group.[] Its unique combination of functional groups makes it a molecule of interest in various fields of chemical synthesis, including as a potential building block for more complex molecules in materials science and pharmaceutical development. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and safety considerations, tailored for researchers and professionals in the chemical and life sciences.

Molecular Identity and Chemical Formula

The fundamental identity of a chemical compound is established by its molecular formula and structure. This compound is characterized by a three-carbon propyl chain. An ethylthio group (CH₃CH₂S-) is attached to one end of the chain (position 3), and a hydroxyl group (-OH) is at the other end (position 1).

-

Molecular Formula: C₅H₁₂OS[][2]

-

Molecular Weight: 120.21 g/mol [][2]

-

Canonical SMILES: CCSCCCO[]

-

InChI Key: KRUJXSIEMOWXOF-UHFFFAOYSA-N[][4]

The presence of both a hydrogen bond donor (the hydroxyl group) and a sulfur atom imparts specific properties related to polarity, solubility, and reactivity.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in reactions, and purification. These properties are summarized in the table below.

| Property | Value | Source |

| Appearance | Liquid | [5] |

| Density | 0.992 g/cm³ | [][6] |

| Boiling Point | 103 °C (at 15 torr) | [] |

| Flash Point | 75 °C | [6] |

| LogP (Octanol/Water Partition Coefficient) | 1.122 (Calculated) | [4] |

| Refractive Index | 1.4830 | [6] |

The LogP value suggests a moderate lipophilicity, indicating solubility in a range of organic solvents as well as some miscibility with water.

Structural Elucidation via Spectroscopy

Confirming the molecular structure of a compound like this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly cataloged, a theoretical analysis based on fundamental principles allows for a robust prediction of its spectroscopic signature.

Workflow for Spectroscopic Analysis

The logical workflow for identifying an unknown structure using multiple spectroscopic inputs is a cornerstone of chemical analysis. This process involves integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to piece together the molecular puzzle.

Caption: Workflow for molecular structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present. For this compound, the key expected absorptions are:

-

O-H Stretch: A strong, broad absorption band in the region of 3200–3600 cm⁻¹ is the most definitive peak, confirming the presence of the alcohol's hydroxyl group.[7] The broadness is due to hydrogen bonding.

-

C-H Stretch: Sharp peaks between 2850–2960 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the ethyl and propyl groups.[7]

-

C-O Stretch: A strong band in the fingerprint region, typically around 1050–1150 cm⁻¹, indicates the C-O single bond of the primary alcohol.[7]

-

C-S Stretch: A weaker absorption in the 600–800 cm⁻¹ range, which can be difficult to assign definitively but is characteristic of a thioether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy (Proton NMR) Based on the structure CH₃-CH₂-S-CH₂-CH₂-CH₂-OH, we can predict five distinct proton signals:

-

-OH: A broad singlet, chemical shift can vary (typically ~1-5 ppm) depending on concentration and solvent. Its integration would be 1H.

-

-S-CH₂-CH₂-CH₂-OH (a): A triplet, ~3.7 ppm, integrating to 2H. It is shifted downfield by the adjacent electronegative oxygen and splits by the neighboring CH₂ (b).

-

-S-CH₂-CH₂-CH₂-OH (b): A multiplet (quintet or sextet), ~1.9 ppm, integrating to 2H. It is split by the two adjacent CH₂ groups (a and c).

-

CH₃-CH₂-S-CH₂- (c): A triplet, ~2.6 ppm, integrating to 2H. It is adjacent to the sulfur atom and split by the neighboring CH₂ (b).

-

CH₃-CH₂-S- (d): A quartet, ~2.5 ppm, integrating to 2H. It is adjacent to sulfur and split by the methyl group (e).

-

CH₃-CH₂-S- (e): A triplet, ~1.2 ppm, integrating to 3H. It is split by the adjacent CH₂ group (d).

¹³C NMR Spectroscopy (Carbon-13 NMR) The structure has five unique carbon atoms, which would result in five distinct signals in the proton-decoupled ¹³C NMR spectrum:

-

-CH₂-OH: ~60-65 ppm.

-

-S-CH₂-CH₂-CH₂-OH: ~30-35 ppm.

-

-S-CH₂-CH₂-CH₂-OH: ~30-35 ppm (may overlap or be very close to the other propyl carbon).

-

CH₃-CH₂-S-: ~25-30 ppm.

-

CH₃-CH₂-S-: ~15 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 120 would correspond to the molecular weight of the compound.

-

Key Fragments: Fragmentation would likely occur at the C-S and C-C bonds. Common fragments could include the loss of water (M-18, m/z = 102), loss of an ethyl group (M-29, m/z = 91), or cleavage alpha to the sulfur or oxygen atoms, providing further structural confirmation.

Synthesis Protocol

A standard and reliable method for synthesizing this compound is via a nucleophilic substitution reaction (an analogue of the Williamson ether synthesis).

Reaction: Ethanethiolate + 3-Halopropanol → this compound + Halide salt

Step-by-Step Methodology

-

Preparation of Ethanethiolate: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve sodium hydroxide (1.0 eq) in a suitable solvent like ethanol. Cool the solution in an ice bath.

-

Addition of Thiol: Slowly add ethanethiol (1.0 eq) to the cooled basic solution. The deprotonation is exothermic and forms the sodium ethanethiolate nucleophile in situ.

-

Nucleophilic Substitution: To the ethanethiolate solution, add 3-chloro-1-propanol (1.0 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours or until TLC/GC-MS analysis shows completion of the reaction.

-

Workup and Purification:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

-

Final Purification: The resulting crude oil is purified by vacuum distillation or column chromatography to yield pure this compound.

Causality: The choice of a strong base (NaOH) ensures complete deprotonation of the weakly acidic ethanethiol, generating a potent sulfur nucleophile. 3-Chloro-1-propanol is an effective electrophile, and the primary carbon bearing the chlorine atom is accessible for an S_N2 attack. Ethanol is a suitable solvent as it solubilizes the reactants and is relatively inert under these conditions.

Applications in Research and Drug Development

While this compound is not an active pharmaceutical ingredient itself, its structure is of significant interest to medicinal chemists and drug development professionals. Bifunctional molecules like this are valuable as:

-

Synthetic Intermediates: It can be used to build larger, more complex molecules. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for further substitution, while the thioether can be oxidized to a sulfoxide or sulfone, modulating the polarity and metabolic stability of a parent molecule.

-

Linkers and Spacers: In the development of bioconjugates or targeted drug delivery systems, the propyl chain can act as a flexible spacer.

-

Scaffolds for Analog Synthesis: The core structure can be elaborated to create libraries of compounds for screening. The sulfur atom can participate in key binding interactions (e.g., with metal ions in metalloenzymes) or act as a metabolically softer spot compared to an all-carbon analogue.

For instance, the related compound 3-(methylthio)-1-propanol has been used as a reactant in the preparation of amphiphilic nanocarriers for drug delivery and in the synthesis of chemosensors.[8] This highlights the potential utility of the thioether-alcohol motif in advanced pharmaceutical technologies.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. The following information is derived from its Safety Data Sheet (SDS).

-

Hazard Statements:

-

Precautionary Measures (Prevention):

-

First Aid (Response):

-

If on Skin: Wash with plenty of soap and water (P302 + P352).[5]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing (P304 + P340).[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[5]

-

-

Storage:

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant (P501).[5]

-

Always consult the full Safety Data Sheet provided by the supplier before handling this chemical.

References

- Cheméo. Chemical Properties of 1-Propanol, 3-(ethylthio)- (CAS 18721-61-4). [Link]

- Doc Brown's Chemistry. Infrared spectrum of Propan-1-ol. [Link]

Sources

- 2. This compound | 18721-61-4 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 1-Propanol, 3-(ethylthio)- (CAS 18721-61-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound | 18721-61-4 [amp.chemicalbook.com]

- 7. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 3-(メチルチオ)-1-プロパノール 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Ethylthio)propanol

Abstract

Molecular Structure and Analytical Framework

The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. 3-(Ethylthio)propanol is a bifunctional molecule containing a primary alcohol and a thioether (sulfide) linkage. Its structure dictates the number and type of signals expected in each spectroscopic method.

The core of our analysis involves predicting the spectral features of this compound and contextualizing them against the known experimental data of its close structural analog, 3-(Methylthio)-1-propanol. This comparative approach allows us to ground our predictions in real-world data, lending a high degree of confidence to the interpreted results.

Caption: Molecular structures and atom numbering for analysis.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ), integration, and signal splitting (multiplicity) are used to deduce the molecular structure.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh ~10-20 mg of the liquid sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field, which is critical for high resolution.

-

Acquisition Parameters: For a standard ¹H experiment, use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative ratios of protons.

Analysis of Reference: 3-(Methylthio)-1-propanol

The experimental ¹H NMR spectrum of 3-(Methylthio)-1-propanol shows four distinct proton environments, plus the exchangeable alcohol proton.[1]

-

δ ~2.11 ppm (singlet, 3H): Assigned to the methyl protons (H-4'). This signal is a singlet as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group attached to a sulfur atom.

-

δ ~2.60 ppm (triplet, 2H): Assigned to the methylene protons adjacent to the sulfur (H-3'). The downfield shift relative to a simple alkane is due to the influence of the electronegative sulfur atom. It appears as a triplet due to coupling with the two neighboring protons on C-2'.

-

δ ~1.87 ppm (quintet, 2H): Assigned to the central methylene protons (H-2'). This signal is split into a quintet by the two protons on C-1' and the two protons on C-3'.

-

δ ~3.71 ppm (triplet, 2H): Assigned to the methylene protons adjacent to the oxygen (H-1'). This is the most downfield aliphatic signal due to the strong deshielding effect of the highly electronegative oxygen atom. It is a triplet from coupling to the H-2' protons.

-

Variable (broad singlet, 1H): The hydroxyl proton (OH). Its chemical shift is variable and concentration-dependent. It often appears as a broad singlet and does not couple with adjacent protons due to rapid chemical exchange.

Predicted Analysis: this compound

Based on the principles observed in the reference compound, we can predict the ¹H NMR spectrum for this compound. The replacement of the S-methyl group with an S-ethyl group introduces an additional, distinct proton environment.

| Predicted Position (δ, ppm) | Predicted Multiplicity | Proton Assignment | Rationale for Prediction |

| ~1.25 | Triplet (t) | H-5 (CH₃) | Typical chemical shift for a methyl group adjacent to a methylene. Expected to be a clean triplet due to coupling with the two H-4 protons. |

| ~2.55 | Quartet (q) | H-4 (SCH₂) | Methylene protons on the ethyl group, adjacent to sulfur. The quartet arises from coupling to the three H-5 protons. The chemical shift is similar to the S-CH₂ group in alkanethiols. |

| ~2.65 | Triplet (t) | H-3 (SCH₂) | Methylene protons on the propyl chain, adjacent to sulfur. Its environment is very similar to H-3' in the reference compound, so a similar chemical shift is expected. |

| ~1.90 | Quintet (p) | H-2 (CH₂) | Central methylene protons, flanked by two other CH₂ groups. Its environment is nearly identical to H-2' in the reference, predicting a similar shift and multiplicity. |

| ~3.75 | Triplet (t) | H-1 (CH₂O) | Methylene protons adjacent to the hydroxyl group. This position is furthest from the structural change and should be nearly identical to H-1' in the reference compound. |

| Variable | Broad Singlet (br s) | OH | The labile alcohol proton, which will appear as a broad, exchangeable singlet. |

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides a map of the carbon skeleton. In standard broadband-decoupled spectra, each unique carbon atom appears as a single line, allowing for a direct count of non-equivalent carbons.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to ¹H NMR, with key differences in acquisition:

-

Sample Preparation: A more concentrated sample is often required (~50-100 mg in ~0.7 mL of solvent) due to the low natural abundance of the ¹³C isotope.

-

Acquisition Parameters: A wider spectral width is used. Broadband proton decoupling is applied to collapse C-H coupling, resulting in a single peak for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically necessary.

-

DEPT Analysis (Optional but Recommended): Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH₃, CH₂, and CH carbons, which is an invaluable tool for definitive peak assignment.

Analysis of Reference: 3-(Methylthio)-1-propanol

The experimental ¹³C NMR spectrum of 3-(Methylthio)-1-propanol in CDCl₃ displays four distinct signals, consistent with its structure.[2][3]

| Experimental Position (δ, ppm) | Carbon Assignment | Rationale |

| 61.0 | C-1' | Carbon bonded to the electronegative oxygen, resulting in a significant downfield shift. |

| 34.6 | C-3' | Carbon bonded to sulfur. Less deshielded than the C-O carbon. |

| 31.7 | C-2' | The central aliphatic carbon, least affected by electronegative atoms. |

| 15.7 | C-4' | The S-methyl carbon, appearing in the typical upfield aliphatic region. |

Predicted Analysis: this compound

This compound has five unique carbon environments. We can predict their chemical shifts by starting with the reference data and applying known substituent effects.

| Predicted Position (δ, ppm) | Carbon Assignment | Rationale for Prediction |

| ~14.5 | C-5 | The terminal methyl carbon of the ethyl group. Expected to be in the far upfield region. |

| ~26.0 | C-4 | The S-CH₂ carbon of the ethyl group. Introducing a methyl group beta to the sulfur shifts this carbon slightly downfield compared to the S-CH₃ in the reference. |

| ~32.0 | C-2 | The central methylene carbon of the propyl chain. Its local environment is unchanged, so its shift should be very close to C-2' in the reference. |

| ~32.5 | C-3 | The S-CH₂ carbon of the propyl chain. This carbon is slightly deshielded by the additional carbon of the ethyl group (beta-effect) compared to C-3' in the reference. |

| ~61.0 | C-1 | The carbon bonded to the hydroxyl group. This carbon is far from the S-ethyl vs. S-methyl change and its chemical shift should be virtually identical to C-1' in the reference. |

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies.

Experimental Protocol: IR Acquisition (Liquid Film)

-

Sample Preparation: For a pure liquid, this is exceptionally simple. Place one to two drops of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Analysis: Place a second salt plate on top to create a thin liquid film. Mount the plates in the spectrometer's sample holder.

-

Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and automatically subtracted by the instrument software.

Analysis of Reference and Predicted Analysis of Target

The functional groups in both 3-(Methylthio)-1-propanol and this compound are identical: an alcohol (O-H and C-O bonds), a thioether (C-S bond), and aliphatic chains (C-H bonds). Therefore, their IR spectra are expected to be nearly indistinguishable, with only minor variations in the fingerprint region (below 1500 cm⁻¹). The analysis below applies to both.[4]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3600 - 3200 | O-H stretch | Alcohol | A very strong and characteristically broad absorption due to hydrogen bonding of the hydroxyl groups. This is a definitive peak for an alcohol. |

| 3000 - 2850 | C-H stretch | Aliphatic (sp³) | Strong, sharp absorptions corresponding to the stretching of C-H bonds in the propyl and ethyl/methyl chains. |

| 1470 - 1430 | C-H bend | CH₂ Scissoring | Bending (scissoring) vibrations for the methylene groups in the molecule. |

| ~1050 | C-O stretch | Primary Alcohol | A strong, distinct peak in the fingerprint region characteristic of a primary alcohol's C-O bond stretching. |

| 700 - 600 | C-S stretch | Thioether | A weak to medium intensity absorption. This peak can sometimes be difficult to assign definitively as it falls in the complex fingerprint region. |

Validation Insight: The presence of the broad O-H stretch can be unequivocally confirmed via a D₂O exchange experiment. After acquiring a spectrum, a drop of deuterium oxide is added to the sample. The labile O-H proton exchanges with deuterium, and a subsequent scan will show the disappearance or significant reduction of the peak at 3600-3200 cm⁻¹, confirming its assignment.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this analysis, we will consider Electron Ionization (EI), a common and robust technique.

Experimental Protocol: GC-MS Acquisition

-

Sample Preparation: Prepare a dilute solution (~100 ppm) of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to the Mass Spectrometer. The GC separates the sample from the solvent and any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the MS, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺˙).

-

Mass Analysis: The molecular ion and any fragment ions formed from its decomposition are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Analysis of Reference: 3-(Methylthio)-1-propanol

The experimental mass spectrum of 3-(Methylthio)-1-propanol shows a clear fragmentation pattern that is highly informative.[5]

-

Molecular Ion (M⁺˙) at m/z 106: This peak confirms the molecular weight (106.19 g/mol ) of the compound.

-

Base Peak at m/z 61 ([CH₃SCH₂]⁺): This is the most abundant ion. It is formed by the alpha-cleavage of the C-C bond adjacent to the sulfur atom, a very favorable fragmentation pathway for thioethers, resulting in a stable, sulfur-stabilized carbocation.

-

Fragment at m/z 75 ([M - OCH₃]⁺ or [M - H₂O - H]⁺): A significant peak corresponding to the loss of a methoxy radical or sequential loss of water and hydrogen.

-

Fragment at m/z 47 ([CH₃S]⁺): The methylthioyl cation.

Predicted Analysis: this compound

We can predict the mass spectrum of this compound by applying the same fragmentation logic.

-

Molecular Weight: C₅H₁₂OS = (5 * 12.01) + (12 * 1.01) + (1 * 16.00) + (1 * 32.07) = 120.22 g/mol .

-

Predicted Molecular Ion (M⁺˙) at m/z 120: This peak should be present, confirming the molecular weight.

-

Predicted Base Peak at m/z 75 ([CH₃CH₂SCH₂]⁺): By analogy to the reference, the most favorable fragmentation will be alpha-cleavage next to the sulfur, leading to the highly stable ethylthiomethyl cation. This is predicted to be the base peak.

-

Other Key Fragments:

-

m/z 89 ([M - OCH₃]⁺): Loss of a methoxy group.

-

m/z 61 ([CH₃CH₂S]⁺): The ethylthioyl cation, formed by cleavage of the S-C₃ bond.

-

m/z 47 ([CH₂SH]⁺): Resulting from rearrangement and cleavage.

-

m/z 31 ([CH₂OH]⁺): A common fragment for primary alcohols.

-

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging fundamental principles and validating our approach against the known experimental data of the structural analog 3-(Methylthio)-1-propanol, we have established a high-confidence spectroscopic profile. The predicted ¹H and ¹³C NMR spectra reveal five unique proton and carbon environments, respectively, with chemical shifts dictated by the influences of the thioether and primary alcohol functional groups. The IR spectrum is defined by a strong, broad O-H stretch and a C-O stretch, confirming the alcohol moiety. Finally, the mass spectrum is predicted to show a molecular ion at m/z 120 and a characteristic base peak at m/z 75 resulting from alpha-cleavage adjacent to the sulfur atom. This multi-technique, predictive analysis provides a robust and scientifically sound foundation for the identification and structural confirmation of this compound in any research or development setting.

References

- NIST, Mass Spectrometry Data Center. (n.d.). 1-Propanol, 3-(methylthio)-. In NIST Chemistry WebBook.

- Fulde, F., & Gottlieb, H. E. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

- Wiley-VCH GmbH. (2024). 3-(Methylthio)-1-propanol. In SpectraBase.

- Sigma-Aldrich Co. LLC. (2021). 3-(Methylthio)-1-propanol [13C NMR]. In SpectraBase.

- Sigma-Aldrich Co. LLC. (2021). 1-Propanol, 3-(methylthio)- [13C NMR]. In SpectraBase.

- Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data.

- PubChem. (n.d.). 3-(Methylthio)-1-propanol. National Center for Biotechnology Information.

Sources

Synthesis pathways for 3-(Ethylthio)propanol

An In-depth Technical Guide to the Synthesis of 3-(Ethylthio)propanol: Pathways, Mechanisms, and Practical Applications

Introduction

This compound (CAS No: 18721-61-4, Molecular Formula: C₅H₁₂OS) is a sulfur-containing organic compound featuring both a thioether and a primary alcohol functional group.[][2][3] While specific applications of this exact molecule are niche, its structural analogues, such as 3-(methylthio)propanol (methionol), are significant compounds in the flavor and fragrance industry and serve as versatile intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[4][5][6] Understanding the synthetic pathways to this class of molecules is therefore of considerable interest to researchers, process chemists, and professionals in drug development.

This technical guide provides a comprehensive overview of the principal synthetic routes to this compound. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles, compare the strategic advantages of each pathway, and provide detailed, field-tested protocols. The methodologies discussed are grounded in established chemical literature, emphasizing efficiency, regioselectivity, and considerations for green chemistry. We will explore three primary synthetic strategies: the elegant and modern Thiol-Ene "Click" Reaction, the classic Williamson-type Nucleophilic Substitution, and an industrially relevant two-step approach involving Michael Addition followed by reduction.

Part 1: The Thiol-Ene Reaction: A Modern Approach to C-S Bond Formation

The thiol-ene reaction, a cornerstone of "click chemistry," represents one of the most efficient and atom-economical methods for synthesizing this compound.[7] The core of this strategy is the hydrothiolation of an alkene—in this case, the addition of ethanethiol across the double bond of allyl alcohol. A key feature of this reaction is its high regioselectivity, proceeding via an anti-Markovnikov addition to yield the desired linear thioether, this compound, exclusively.[8][9]

Mechanism 1: Free-Radical Anti-Markovnikov Addition

The most prevalent thiol-ene pathway proceeds through a free-radical chain mechanism.[8] This process can be initiated by various means, including UV light (photochemical initiation), heat (thermal initiation), or a chemical radical initiator. The mechanism involves three key stages: initiation, propagation, and termination.

-

Initiation: An initiator (e.g., a photon of light or a radical initiator molecule) abstracts a hydrogen atom from ethanethiol to generate a reactive ethylthiyl radical (EtS•).

-

Propagation: The ethylthiyl radical adds to the terminal, less sterically hindered carbon of the allyl alcohol double bond. This anti-Markovnikov addition forms a more stable secondary carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of ethanethiol, yielding the this compound product and regenerating the ethylthiyl radical, which continues the chain reaction.[10]

-

Termination: The reaction ceases when two radicals combine.

Caption: Free-Radical Mechanism of Thiol-Ene Reaction.

Experimental Protocols for Thiol-Ene Synthesis

Protocol 1A: Photocatalytic Synthesis Using Visible Light

This protocol leverages a transition metal photocatalyst to initiate the radical reaction under mild, visible light irradiation, offering excellent control and high yields.[9]

-

Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add allyl alcohol (1.0 equiv.), ethanethiol (1.2 equiv.), and a suitable photocatalyst such as Ru(bpy)₃Cl₂ (0.1-1 mol%).

-

Solvent: Dissolve the reactants in a degassed solvent like acetonitrile or dichloromethane (0.1 M concentration).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical reaction.

-

Reaction: Place the flask approximately 5-10 cm from a blue LED lamp and irradiate with vigorous stirring at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 4-12 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 1B: Green Synthesis in Water (Additive-Free)

This environmentally benign method uses water to promote the reaction at room temperature without any external catalyst or initiator, relying on the unique properties of aqueous media.[11]

-

Setup: In a simple round-bottom flask, create a heterogeneous mixture of allyl alcohol (1.0 equiv.), ethanethiol (1.5 equiv.), and deionized water. The volume of water should be sufficient to ensure effective stirring.

-

Reaction: Stir the biphasic mixture vigorously at room temperature. The hydrophobic effect and hydrogen bonding within the water are thought to organize the reactants, facilitating the reaction.[11]

-

Monitoring: Monitor the disappearance of starting materials via GC-MS. The reaction may require 12-24 hours to reach completion.

-

Workup: After the reaction is complete, extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by vacuum distillation.

| Method | Initiator/Catalyst | Solvent | Temp. | Typical Yield | Reference |

| Photocatalytic | Ru(bpy)₃Cl₂ / Visible Light | CH₃CN | Room Temp. | >90% | [9] |

| Additive-Free | None | Water | Room Temp. | ~85-95% | [11] |

Part 2: Nucleophilic Substitution (Williamson Thioether Synthesis)

This classical pathway is an analogue of the Williamson ether synthesis and provides a reliable, albeit less atom-economical, route to this compound.[12] The strategy involves the Sₙ2 reaction of an ethylthiolate nucleophile with a 3-halopropanol, such as 3-chloro-1-propanol or 3-bromo-1-propanol.

Mechanism: Sₙ2 Pathway

The mechanism is a concerted, one-step process. First, a base is used to deprotonate ethanethiol, forming the potent sodium or potassium ethylthiolate nucleophile. This thiolate then performs a backside attack on the electrophilic carbon atom bearing the halogen, displacing the halide leaving group and forming the C-S bond.

Caption: Williamson-type Synthesis of this compound.

Experimental Protocol for Sₙ2 Synthesis

-

Thiolate Generation: In a three-neck flask under an inert atmosphere (N₂ or Ar), suspend a strong base like sodium hydride (NaH, 1.1 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Thiol Addition: Add ethanethiol (1.0 equiv.) dropwise to the cooled suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve, and then warm to room temperature for another 30 minutes to ensure complete formation of the thiolate.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add 3-bromo-1-propanol (1.05 equiv.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. The reaction can be gently heated (e.g., 40-50 °C) to accelerate the substitution if necessary.

-

Monitoring: Follow the consumption of the starting materials by TLC or GC-MS.

-

Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting oil by vacuum distillation or flash column chromatography to obtain the final product.

Part 3: Two-Step Industrial Pathway via Michael Addition & Reduction

This pathway is analogous to the industrial production of methionol, the key precursor to the animal feed supplement methionine.[13] It involves the initial synthesis of an aldehyde intermediate, 3-(ethylthio)propanal, via a Michael (or conjugate) addition, followed by its selective reduction to the target alcohol.

Step 1: Michael Addition of Ethanethiol to Acrolein

The first step is a base-catalyzed 1,4-conjugate addition of ethanethiol to acrolein. The base generates a thiolate anion which acts as a soft nucleophile, selectively attacking the β-carbon of the α,β-unsaturated aldehyde.[13]

Sources

- 2. This compound | 18721-61-4 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 505-10-2: 3-(Methylthio)-1-propanol | CymitQuimica [cymitquimica.com]

- 6. 3-(甲硫基)-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 9. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Toxicological Profile of 3-(Ethylthio)propanol

Introduction

This technical guide provides a comprehensive toxicological overview of 3-(ethylthio)propanol (CAS 18721-61-4), a sulfur-containing organic compound.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical safety assessment. By synthesizing available data and employing established toxicological principles, this guide aims to deliver a thorough understanding of the potential hazards associated with this compound. Where data for this compound is limited, a weight-of-evidence approach is adopted, incorporating findings from structurally similar molecules to provide a more complete toxicological profile.

Chemical Identity and Physicochemical Properties

This compound, also known as ethyl 3-hydroxypropyl sulfide, is a colorless to light yellow liquid.[2] Its chemical structure features a primary alcohol and a thioether functional group.

| Property | Value | Source |

| CAS Number | 18721-61-4 | [1][2] |

| Molecular Formula | C5H12OS | [3] |

| Molecular Weight | 120.21 g/mol | [1][3] |

| Boiling Point | 103°C at 15 torr | [3] |

| Density | 0.992 g/cm³ | [3] |

| Flash Point | 85.0°C (185.0°F) | [2] |

| Refractive Index | 1.480 - 1.486 @ 20.0°C | [2] |

Industrial and Research Applications

Sulfur-containing alcohols like this compound and its analogs are utilized in various industrial applications, including as intermediates in the synthesis of pesticides and lubricating oil additives. They are also found in food flavorings and fragrances.[4] The unique chemical properties imparted by the sulfur atom make these compounds valuable building blocks in organic synthesis.

Rationale for Toxicological Evaluation

A thorough understanding of a chemical's toxicological profile is paramount for ensuring the safety of researchers and for the development of safe consumer and pharmaceutical products. This is particularly crucial for compounds like this compound, which have the potential for human exposure in various settings. This guide adheres to the principles of internationally recognized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD), to ensure a standardized and reliable assessment.

Acute Toxicity

Acute toxicity studies are fundamental in hazard assessment, providing information on the potential adverse effects of a substance following a single short-term exposure.

Acute Oral Toxicity

The available data for a product containing this compound suggests a low order of acute oral toxicity. A study conducted following a protocol similar to OECD Guideline 401 indicated a median lethal dose (LD50) in rats to be greater than 5,000 mg/kg body weight.[5] In this limit test, no mortality was observed at this dose level.

For the structural analog 2-(ethylthio)ethanol, the oral LD50 in rats is reported as 2320 mg/kg.[6] Another analog, 3-(methylthio)propionaldehyde, showed an oral LD50 of 490 mg/kg for male rats and 1050 mg/kg for female rats in a study following OECD Guideline 401.[7]

Experimental Protocol: Acute Oral Toxicity - Limit Test (based on OECD 401) [8][9]

A limit test is typically performed when the test substance is expected to have low toxicity.

-

Animal Selection: Healthy, young adult rats (e.g., Wistar strain) are used. Animals are acclimatized to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight prior to dosing. Water is provided ad libitum.

-

Dose Administration: A single dose of 5000 mg/kg body weight of the test substance is administered by oral gavage. The volume administered is typically kept low (e.g., not exceeding 10 mL/kg).

-

Observation: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) at regular intervals for at least 14 days. Body weights are recorded weekly.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Caption: Workflow for an acute oral toxicity limit test.

Acute Dermal Toxicity

For a product containing this compound, a limit test conducted in rabbits according to OECD Guideline 402 showed a dermal LD50 greater than 2,000 mg/kg body weight, with no mortality observed at this dose.[5] This indicates a low level of acute toxicity via the dermal route.

A study on a similar compound also reported no mortality or signs of systemic toxicity in rats at a dose of 2000 mg/kg.[5] The dermal LD50 for 3-(methylthio)propionaldehyde in rats was found to be 2631 mg/kg.[7]

Experimental Protocol: Acute Dermal Toxicity (based on OECD 402) [10][11][12][13]

-

Animal Selection: Healthy young adult rats or rabbits are used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Dose Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing and a non-irritating tape.

-

Exposure: The exposure period is 24 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is wiped to remove any residual test substance. Animals are observed for 14 days for signs of toxicity and mortality.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

Caption: Procedure for assessing skin irritation potential.

Eye Irritation/Corrosion

This compound is classified as causing eye irritation. [5][14]For the related compound 2-(ethylthio)ethanol, it is described as a severe eye irritant. 3-(Methylthio)propionaldehyde has been shown to induce irreversible eye damage in rabbits. [7] Experimental Protocol: Acute Eye Irritation/Corrosion (based on OECD 405) [15][16][17][18]

-

Animal Selection: Healthy young adult albino rabbits with no pre-existing eye defects are used.

-

Application: 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation and Scoring: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are scored for any lesions.

Caption: Protocol for assessing eye irritation in rabbits.

Skin Sensitization

There is no specific data available on the skin sensitization potential of this compound. However, the related compound 3-(methylthio)propionaldehyde showed a skin-sensitizing potential in a guinea pig maximization test (similar to OECD 406). [7] Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429) [1][19][20][21] The LLNA is a preferred method for assessing skin sensitization potential as it provides a quantitative measure and is more humane than older guinea pig methods.

-

Animal Selection: Mice (e.g., CBA/Ca or CBA/J strain) are used.

-

Induction Phase: The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.

-

Proliferation Measurement: On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.

-

Lymph Node Excision: After 5 hours, the mice are euthanized, and the draining auricular lymph nodes are excised and weighed.

-

Data Analysis: The incorporation of the radiolabel is measured, and a Stimulation Index (SI) is calculated. An SI of 3 or greater is considered a positive response.

Genotoxicity

Bacterial Reverse Mutation Assay (Ames Test)

There is no available data from an Ames test for this compound. For a similar compound, 3-nitropropanol, the Ames test was negative. [20]The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. [22][23][24] Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test; OECD 471) [22][23][24]

-

Tester Strains: A set of Salmonella typhimurium and/or Escherichia coli strains with specific mutations are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

-

Exposure: The tester strains are exposed to various concentrations of the test substance.

-

Plating: The bacteria are plated on a minimal agar medium.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.

Caption: Simplified workflow of the Ames test.

Repeated Dose Toxicity

No data on the repeated dose toxicity of this compound was found. For the structurally related compound octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a 28-day study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 30 mg/kg body weight/day. [25]

Summary and Risk Assessment

This compound exhibits a low order of acute toxicity via the oral and dermal routes. It is classified as a skin and eye irritant, and potentially a respiratory irritant. There is a data gap regarding its skin sensitization potential, though a structural analog has shown sensitizing properties. No definitive data on its genotoxic or repeated dose toxicity is currently available.

For researchers and drug development professionals, it is crucial to handle this compound with appropriate personal protective equipment, including gloves and eye protection, to avoid direct contact. Given the potential for respiratory irritation, work should be conducted in a well-ventilated area.

Further testing, particularly for skin sensitization and genotoxicity, is recommended to provide a more complete toxicological profile and to inform a more comprehensive risk assessment.

References

- 2-(Ethylthio)ethanol. (n.d.). In ChemBK.

- 2-(Ethylthio)ethanol Safety Data Sheet. (2025, December 21). Thermo Fisher Scientific.

- GHS Safety Data Sheet. (2019, May 6).

- OECD. (2002). Test No. 405: Acute Eye Irritation/Corrosion. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.

- Final Report - Acute Dermal Irritation/Corrosion Study of in rabbits. (n.d.).

- OECD. (2015). Test No. 402: Acute Dermal Toxicity. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.

- 2-(Ethylthio)ethanol. (n.d.). In Haz-Map.

- Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 3-(methylthio)propanol, CAS Registry Number 505-10-2. Food and Chemical Toxicology, 149 Suppl 1, 112070.

- Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. (n.d.). IVAMI.

- REPORT Eye Irritation to the Rabbit. (2013, October 16). In ChemView.

- OECD. (2002). Test No. 405: Acute Eye Irritation/Corrosion. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.

- TITLE PAGE FINAL REPORT Acute dermal irritation / corrosion in rabbits. (n.d.).

- 2-(Ethylthio)ethanol. (n.d.). In PubChem.

- OECD. (1992). Test No. 406: Skin Sensitisation. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.

- Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.).

- Acute dermal irritation in the rabbit. (n.d.). Daikin Chemicals.

- REPORT Skin Irritation to the Rabbit. (2013, October 16). In ChemView.

- OECD 471: Bacterial reverse mutation test (Ames). (n.d.). Charles River.

- OECD 402/OCSPP 870.1200: Acute dermal toxicity. (n.d.). Charles River.

- OECD. (n.d.). Test No. 402: Acute Dermal Toxicity. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.

- OECD. (n.d.). Test No. 401: Acute Oral Toxicity. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.

- OECD 405-OPPTS 870.2400, Acute eye irritation (rabbit), 132-005. (2000, July 19). In Toxic Docs.

- methionol 3-(methylthio)propanol. (n.d.). In The Good Scents Company.

- Skin sensitis

- 3-(Methylthio)propanol. (2024, April 9). In ChemBK.

- OECD. (1987). Test No. 401: Acute Oral Toxicity. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.

- Eye Irritation: - Reference Chemicals. (n.d.). ECETOC.

- Thiel, A., et al. (2018). 3-NOP: Mutagenicity and genotoxicity assessment. Food and Chemical Toxicology, 122, 19-26.

- 3-(Methylthio)-1-propanol. (n.d.). In PubChem.

- The bacterial reverse mutation test. (n.d.). In RE-Place.

- DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES. (n.d.). In Slideshare.

- The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia.

- Oxidising properties - Registration Dossier. (n.d.). In ECHA.

- Local Lymph Node Assay: Validation Assessment for Regulatory Purposes. (n.d.). In ScienceDirect.

- Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs.

- 3-ethyl thiopropanol, 18721-61-4. (n.d.). In The Good Scents Company.

- 2,3-epoxypropyl neodecanoate - Registration Dossier. (n.d.). In ECHA.

- OECD. (n.d.). Test No. 401: Acute Oral Toxicity. In OECD iLibrary.

- Ethyl 4-hydroxybenzoate - Registration Dossier. (n.d.). In ECHA.

- SIAM 17, 11-14 November 2003 DE/ICCA SIDS INITIAL ASSESSMENT PROFILE CAS No. 3268-49-3 Chemical Name 3-(Methylthio) propionaldehyde. (2003, November 14). OECD.

- 2-methylpropane-2-thiol - Registration Dossier. (n.d.). In ECHA.

- COVER PAGE. (n.d.). In OECD Existing Chemicals Database.

- Poisoning with 1-propanol and 2-propanol. (n.d.). In PubMed.

- Toxicity and Metabolism of the Conjugates of 3-nitropropanol and 3-nitropropionic Acid in Forages Poisonous to Livestock. (n.d.). In PubMed.

Sources

- 1. ecetoc.org [ecetoc.org]

- 2. 3-ethyl thiopropanol, 18721-61-4 [thegoodscentscompany.com]

- 3. 2-(Ethylthio)ethanol | 110-77-0 | TCI AMERICA [tcichemicals.com]

- 4. 2-(Ethylthio)ethanol - Hazardous Agents | Haz-Map [haz-map.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. chembk.com [chembk.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. oecd.org [oecd.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. oecd.org [oecd.org]

- 16. chemview.epa.gov [chemview.epa.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. ecetoc.org [ecetoc.org]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. ec.europa.eu [ec.europa.eu]

- 21. ftp.cdc.gov [ftp.cdc.gov]

- 22. catalog.labcorp.com [catalog.labcorp.com]

- 23. The bacterial reverse mutation test | RE-Place [re-place.be]

- 24. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 25. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to the Solubility of 3-(Ethylthio)propanol for Researchers, Scientists, and Drug Development Professionals

Foreword